molecular formula C7H7N3O2 B13023167 Methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate

Methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate

Cat. No.: B13023167
M. Wt: 165.15 g/mol
InChI Key: CQEDFPODTPSGIJ-UHFFFAOYSA-N
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Description

Methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate is a heterocyclic compound that features an imidazole ring substituted with a cyanomethyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs. Solvent-free reactions and catalytic processes are often preferred for their environmental benefits and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted imidazole derivatives .

Scientific Research Applications

Methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and imidazole-based compounds. Examples are cyanoacetohydrazides and other substituted imidazoles .

Uniqueness

Methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate

InChI

InChI=1S/C7H7N3O2/c1-12-7(11)6-5(2-3-8)9-4-10-6/h4H,2H2,1H3,(H,9,10)

InChI Key

CQEDFPODTPSGIJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC=N1)CC#N

Origin of Product

United States

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